1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide
Description
1,5,7-Trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the diazabicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields of science and industry.
Properties
IUPAC Name |
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-16-9-17(2,11-19(3)10-16)13-20(12-16)15(21)18-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDRZTNIKIGIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)C)(CN(C2)C(=S)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of cesium carbonate as a base, which increases the yield of the targeted bicyclic core. The reaction conditions often include the use of potassium carbonate and tetrabutylammonium bromide (TBAB) to achieve optimal results .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,5,7-Trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5,7-Trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Its unique structure makes it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Another member of the diazabicyclo family, known for its use as a superbase in organic synthesis.
1,5,7-Trimethyl-3,7-diazabicyclo[3.3.1]nonane: A structurally similar compound without the phenyl and carbothioamide groups.
Uniqueness
1,5,7-Trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
